molecular formula C8H11NO4S B12659770 Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) CAS No. 71307-19-2

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester)

Cat. No.: B12659770
CAS No.: 71307-19-2
M. Wt: 217.24 g/mol
InChI Key: UURFQNLSWMKEEN-UHFFFAOYSA-N
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Description

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) is an organic compound with a complex structure that includes a phenol group, a dimethylamino group, and a hydrogen sulfate ester. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) can be synthesized through several methods. One common approach involves the esterification of 4-(dimethylamino)phenol with sulfuric acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) often involves large-scale esterification processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester linkage.

    Substitution: The phenol group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activity and other biological processes.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the manufacture of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) can be compared with other similar compounds, such as:

    Phenol, 4-(methylamino)-, hydrogen sulfate (ester): This compound has a similar structure but with a methylamino group instead of a dimethylamino group.

    Phenol, 4-(ethylamino)-, hydrogen sulfate (ester): This compound features an ethylamino group, leading to different chemical properties and reactivity.

The uniqueness of Phenol, 4-(dimethylamino)-, hydrogen sulfate (ester) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

71307-19-2

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

[4-(dimethylamino)phenyl] hydrogen sulfate

InChI

InChI=1S/C8H11NO4S/c1-9(2)7-3-5-8(6-4-7)13-14(10,11)12/h3-6H,1-2H3,(H,10,11,12)

InChI Key

UURFQNLSWMKEEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OS(=O)(=O)O

Origin of Product

United States

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